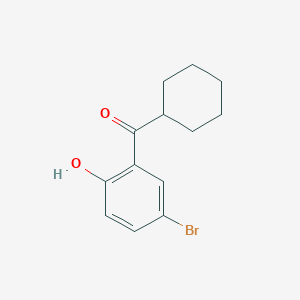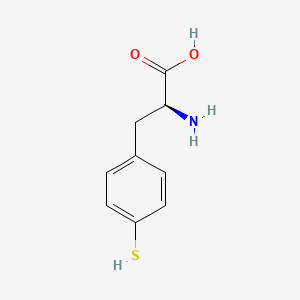
4-Sulfanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.
化学反应分析
Types of Reactions
4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Coupling: Conjugated products with other molecules.
科学研究应用
4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .
相似化合物的比较
Similar Compounds
L-Phenylalanine: The parent compound without the thiol group.
4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.
4-Nitro-L-phenylalanine: A nitro-substituted derivative.
Uniqueness
4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.
属性
CAS 编号 |
84053-10-1 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |
InChI 键 |
DKZIJCYVZNQMAU-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


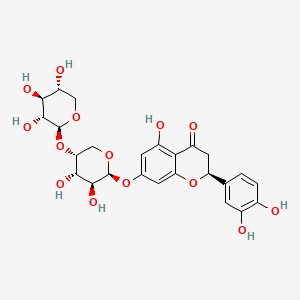
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
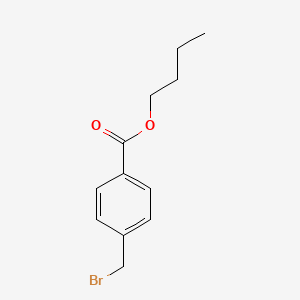
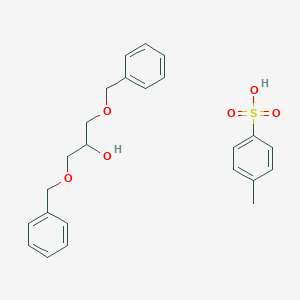
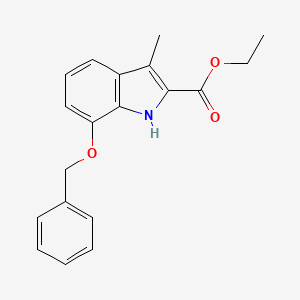

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

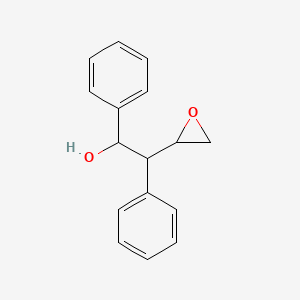
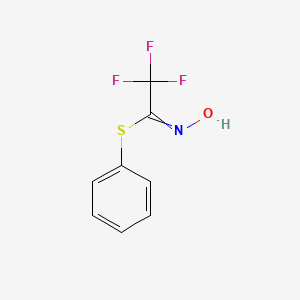
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
